1-(4-fluorobenzoyl)-N-(3-methylphenyl)-3-piperidinecarboxamide
Overview
Description
1-(4-fluorobenzoyl)-N-(3-methylphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15870608 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling and Biological Properties
The development of fluorine-18-labeled 5-HT1A antagonists, including compounds with structural elements related to 1-(4-fluorobenzoyl)-N-(3-methylphenyl)-3-piperidinecarboxamide, has shown promise for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution. These compounds, upon radiolabeling with fluorine-18, have been evaluated in rats for their biological properties, suggesting their utility in neuroscience research for better understanding serotonin receptor dynamics (Lang et al., 1999).
Pharmacokinetics of Novel ALK Inhibitors
Research into novel Anaplastic Lymphoma Kinase (ALK) inhibitors has involved compounds structurally similar to this compound. These studies have contributed significantly to cancer treatment strategies by exploring enzymatic hydrolysis in plasma, providing insights into the design of more effective and stable therapeutic agents (Teffera et al., 2013).
Orexin Receptor Mechanisms and Food Consumption
Investigations into the role of Orexin-1 receptor mechanisms on compulsive food consumption have employed compounds with functional similarities to this compound. Such studies aim to uncover potential pharmacological treatments for binge eating and other eating disorders with a compulsive component, highlighting the compound's relevance in developing therapies for complex behavioral conditions (Piccoli et al., 2012).
Novel Mycobacterium Tuberculosis GyrB Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogues, which include structures related to this compound, have been explored as novel Mycobacterium tuberculosis GyrB inhibitors. These efforts contribute to the development of new antituberculosis medications, addressing the critical need for more effective treatments against resistant strains of tuberculosis (Jeankumar et al., 2013).
Anti-Lung Cancer Activity
Research into benzo[b]pyran derivatives, closely related to the chemical structure of this compound, has demonstrated anti-lung cancer activity. These compounds have been evaluated against human cancer cell lines, showing potential as low-concentration anticancer agents compared to traditional chemotherapy drugs (Hammam et al., 2005).
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-4-2-6-18(12-14)22-19(24)16-5-3-11-23(13-16)20(25)15-7-9-17(21)10-8-15/h2,4,6-10,12,16H,3,5,11,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSXJGDZHFODNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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